Phenacemide
CAS No.: 63-98-9
VCID: VC0010339
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
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Description | Phenacemide is an anticonvulsant medication primarily used to manage severe epilepsy, particularly mixed forms of complex partial seizures that do not respond to other treatments . It functions by acting on the central nervous system to reduce the frequency and intensity of seizures . Specifically, phenacemide elevates the threshold for minimal electroshock convulsions and can prevent or modify seizures induced by certain chemical convulsants . The drug achieves its therapeutic effect by binding to and blocking neuronal sodium channels or voltage-sensitive calcium channels, which inhibits neuronal depolarization and hypersynchronization, processes that are often implicated in the onset of seizures . While phenacemide was once a valuable option for controlling seizures, its use has been significantly curtailed due to its potential for severe side effects . These adverse effects include personality changes, blood disorders, renal issues, and skin disorders . Because of these risks, phenacemide is typically considered only when other antiepileptic drugs have proven ineffective . Chemically, phenacemide is classified as a ureide anticonvulsant, also known as phenylacetylurea . It is a congener and ring-opened analogue of phenytoin, and is structurally related to barbiturates and hydantoins . Phenacemide has the molecular formula and a molecular weight of 178.1879 . It is almost completely absorbed in the body and metabolized in the liver by hepatic microsomal enzymes . Though phenacemide has been largely withdrawn from the market, it remains a notable compound in the history of epilepsy treatment due to its unique mechanism of action and the lessons learned regarding its side effect profile . |
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CAS No. | 63-98-9 |
Product Name | Phenacemide |
Molecular Formula | C9H10N2O2 |
Molecular Weight | 178.19 g/mol |
IUPAC Name | N-carbamoyl-2-phenylacetamide |
Standard InChI | InChI=1S/C9H10N2O2/c10-9(13)11-8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) |
Standard InChIKey | XPFRXWCVYUEORT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(=O)NC(=O)N |
Canonical SMILES | C1=CC=C(C=C1)CC(=O)NC(=O)N |
Synonyms | LABOTEST-BB LT00455073;PHENURONE;PHENYLACETYLUREA;PHENACEMIDE;PHENACETYLUREA;(phenylacetyl)-ure;A-1348;Acetylureum |
Reference | 1: Semikolennykh LM, Katsnel/'son MG, Del/'nik VB. [The synthesis of phenylacetylurea]. Med Prom SSSR. 1965 Oct;19(10):15-7. Russian. PubMed PMID: 5872861. 2: FORSTER W, SIMMERT M. [Anticonvulsant effect of alpha-acetoxyphenylacetylurea in comparison with phenylacetylurea (phenurone) on rats and mice]. Acta Biol Med Ger. 1959;2(3):335-6. German. PubMed PMID: 13660659. 3: CACHIN M, LEVY C, PERGOLA F, LEVILLAIN R. [Icterus gravis in an epileptic patient treated with phenylacetylurea]. Arch Mal Appar Dig Mal Nutr. 1957 Oct;46(10):990-5. French. PubMed PMID: 13488506. 4: FURTADO D. [Clinical tests of a new anti-epileptic drug: phenylacetylurea]. J Med (Oporto). 1955 Dec 3;28(671):727-36. Portuguese. PubMed PMID: 13278123. 5: CENTINI D, RADICCHI M. [Phenylacetylurea therapy in epilepsy]. Rass Studi Psichiatr. 1952 May-Jun;41(3):457-64. Undetermined Language. PubMed PMID: 12983652. 6: BERLINGOZZI S, MARRI R, CENTINI D, RADICCHI M, DI PACO G. [Chemistry, pharmacology and therapeutic applications of phenylacetylurea, a new anti-epileptic substance]. Minerva Med. 1952 Sep 13;43(74):385-9. Undetermined Language. PubMed PMID: 13012975. 7: CARTER S, SCIARRA D, MERRITT HH. Phenylacetylurea in the treatment of convulsive seizures. Dis Nerv Syst. 1950 May;11(5):139-41. PubMed PMID: 15411869. |
PubChem Compound | 4753 |
Last Modified | Sep 13 2023 |
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